molecular formula C15H18ClNO B14729091 alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride CAS No. 6287-71-4

alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride

Cat. No.: B14729091
CAS No.: 6287-71-4
M. Wt: 263.76 g/mol
InChI Key: SDMACCGLNQNUOE-UHFFFAOYSA-N
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Description

Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of benzyl alcohol, where the benzyl group is substituted with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzylamine or benzyl alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The pathways involved include modulation of synaptic transmission and alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: A stimulant and decongestant with a similar structure but different pharmacological effects.

    Pseudoephedrine: A stereoisomer of ephedrine used as a nasal decongestant.

    Phenylephrine: A selective alpha-1 adrenergic receptor agonist used as a decongestant and vasopressor.

Uniqueness

Alpha-(alpha-Methylaminobenzyl)benzyl alcohol hydrochloride is unique due to its specific substitution pattern and its potential applications in various fields. Unlike ephedrine and pseudoephedrine, which are primarily used for their stimulant and decongestant properties, this compound is studied for its broader range of applications, including its potential therapeutic effects in neurological disorders.

Properties

CAS No.

6287-71-4

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

2-(methylamino)-1,2-diphenylethanol;hydrochloride

InChI

InChI=1S/C15H17NO.ClH/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13;/h2-11,14-17H,1H3;1H

InChI Key

SDMACCGLNQNUOE-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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